2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid

Description

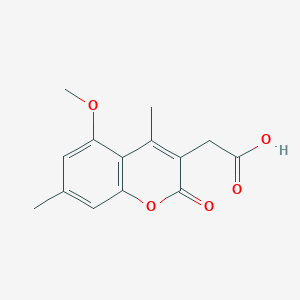

This compound is a coumarin derivative featuring a chromen-2-one core substituted with a methoxy group at position 5, methyl groups at positions 4 and 7, and an acetic acid moiety at position 2.

Properties

IUPAC Name |

2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-7-4-10(18-3)13-8(2)9(6-12(15)16)14(17)19-11(13)5-7/h4-5H,6H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPOQJUVKPZTSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with sodium azides . The reaction conditions typically involve dry acetone as the solvent and a temperature of around 50°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .

Scientific Research Applications

2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid has been extensively studied for its scientific research applications. In chemistry, it is used as a building block for the synthesis of various coumarin derivatives with potential biological activities . In biology and medicine, it has been investigated for its anti-inflammatory, antioxidant, and anticancer properties . The compound has also shown potential as a COX inhibitor and DNA gyrase inhibitor, making it a valuable candidate for drug development . Additionally, it has applications in the industrial sector, particularly in the production of perfumes and fabric conditioners .

Mechanism of Action

The mechanism of action of 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting enzymes such as cyclooxygenase (COX) and DNA gyrase, which are involved in inflammation and bacterial DNA replication, respectively . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . These mechanisms contribute to its potential therapeutic effects in treating inflammatory diseases, cancer, and bacterial infections .

Comparison with Similar Compounds

Structural Analogues and Key Differences

2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid

- Structure : Fused furan ring (furochromen) with a 4-methoxyphenyl group, methyl groups at positions 4 and 9, and acetic acid at position 3.

- Synthesis : Multicomponent reaction of 5-hydroxy-4,7-dimethylcoumarin, 4-methoxyphenylglyoxal, and Meldrum’s acid in MeCN, followed by acid-catalyzed cyclization (74% yield) .

- Key Differences : The fused furan ring introduces rigidity and alters electronic properties compared to the simpler chromen system in the target compound. The additional 4-methoxyphenyl group may enhance π-π stacking interactions in biological targets.

(5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetic Acid

- Structure: Dihydropyrano-fused chromen ring with 5-methoxy, 4,8,8-trimethyl substituents.

- Key Differences: The saturated dihydropyrano ring reduces aromaticity and increases conformational flexibility. The 8,8-dimethyl groups may sterically hinder interactions compared to the target compound’s 4,7-dimethyl arrangement .

2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid

- Structure : Benzofuran core with acetyl and methoxy substituents, linked to a 4-methoxyphenyl group.

- Synthesis : One-pot multicomponent reaction involving acetovanillone, 4-methoxyphenylglyoxal, and Meldrum’s acid .

- Key Differences: The benzofuran system lacks the chromen-2-one lactone, altering metabolic stability.

2-{[3-(4-Fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic Acid

- Structure : Chromen-2-one with a fluorine-substituted phenyl group at position 3 and an acetic acid-linked oxygen at position 6.

- Key Differences : Fluorine enhances lipophilicity and bioavailability compared to methoxy groups. The oxyacetic acid chain at position 7 (vs. position 3 in the target compound) alters spatial orientation in binding interactions .

Analytical Characterization

Biological Activity

2-(5-Methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid, a derivative of coumarin, has garnered attention for its potential biological activities. Coumarins are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, supported by relevant studies and data.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C14H14O5

- Molecular Weight : 250.26 g/mol

- IUPAC Name : 5-Methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study focused on various analogues of coumarins demonstrated that compounds with similar structures to this compound showed varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Coumarin Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 25 µg/mL |

| Compound B | E. coli | 50 µg/mL |

| 2-(5-Methoxy...) | S. aureus | TBD |

| 2-(5-Methoxy...) | E. coli | TBD |

Studies have shown that the presence of methoxy and methyl groups enhances the antibacterial potency of these compounds .

Anti-inflammatory Effects

The anti-inflammatory properties of coumarin derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines. Research has indicated that derivatives similar to this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Potential

Some studies suggest that coumarin derivatives may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, certain analogues have been reported to inhibit the growth of various cancer cell lines at specific concentrations .

Case Studies

- Case Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of several coumarin derivatives against multi-drug resistant strains. The results indicated that modifications in the chemical structure significantly impacted the antimicrobial activity, with some compounds displaying MIC values as low as 6.25 µg/mL against resistant strains.

- Anti-inflammatory Mechanism Investigation : In vitro studies demonstrated that certain coumarin derivatives could significantly reduce levels of tumor necrosis factor-alpha (TNF-alpha) in macrophage cultures, suggesting a potential for therapeutic application in inflammatory diseases .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid?

Answer:

A widely used approach involves multicomponent condensation reactions . For example, derivatives of chromen-2-one acetic acid can be synthesized via a two-step process: (1) initial reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with aryl glyoxals and Meldrum’s acid in acetonitrile, followed by (2) acid-mediated cyclization to form the furylacetic acid moiety . Bromination of aromatic precursors in acetic acid (e.g., using Br₂) is another regioselective method for introducing substituents, as demonstrated in analogous compounds . Key considerations include optimizing reaction time, temperature, and stoichiometry to minimize by-products .

Advanced: How can SHELX software enhance the crystallographic analysis of this compound?

Answer:

SHELX programs (e.g., SHELXL and SHELXD ) are critical for refining crystal structures and solving phase problems. For this compound:

- SHELXL refines atomic coordinates and thermal parameters using high-resolution X-ray data, enabling precise determination of bond lengths and angles (e.g., dihedral angles between chromenone and acetic acid groups) .

- Hydrogen bonding networks (e.g., R²²(8) motifs) can be identified via SHELXL’s hydrogen-bonding tables, crucial for understanding crystal packing .

- SHELXE assists in experimental phasing for challenging cases, such as twinned crystals or low-resolution data .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C-NMR : Assigns methoxy (-OCH₃), methyl (-CH₃), and chromenone carbonyl (C=O) signals. For example, the acetic acid proton appears as a singlet near δ 3.8–4.2 ppm, while aromatic protons show splitting patterns reflective of substitution .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad O-H stretch at ~2500–3000 cm⁻¹) .

Advanced: How do intermolecular interactions influence the crystal packing of this compound?

Answer:

Crystal packing is governed by hydrogen bonding and π-π interactions :

- Centrosymmetric dimers form via O-H···O hydrogen bonds between carboxylic acid groups (bond length ~2.6–2.8 Å) .

- Weak C-H···O interactions between methyl/methoxy groups and carbonyl oxygen stabilize layered structures .

- π-π stacking between chromenone rings (interplanar distance ~3.4 Å) contributes to 3D lattice stability. These interactions are critical for predicting solubility and crystallinity .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Recrystallization : Use polar solvents (e.g., DMF/acetic acid mixtures) to remove unreacted starting materials .

- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., Rf ~0.45 in ethyl acetate) for separating regioisomers .

- Acid-base extraction : Partition the acetic acid derivative into aqueous layers using NaOH, followed by re-acidification .

Advanced: How can computational modeling predict the reactivity or bioactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .

- Molecular docking : Screens potential biological targets (e.g., cyclooxygenase enzymes) by simulating ligand-receptor binding using software like AutoDock .

- Retrosynthesis tools : Platforms like Pistachio or Reaxys propose synthetic routes based on analogous reactions (e.g., bromination or condensation pathways) .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

- Regioselectivity : Competing bromination or substitution sites require controlled reaction conditions (e.g., slow Br₂ addition in acetic acid) .

- By-product formation : Optimize stoichiometry (e.g., 1.1:1 molar ratio of glyoxal to chromenone) to minimize side reactions .

- Purification : Scalable techniques like continuous-flow chromatography or fractional crystallization improve yield (>80%) .

Advanced: How do electronic effects of substituents impact the compound’s spectroscopic and crystallographic data?

Answer:

- Electron-withdrawing groups (e.g., Br) increase C-C-C bond angles on aromatic rings (e.g., 121.5° vs. 118.2° for methoxy groups), altering NMR shifts and crystal symmetry .

- Methoxy groups (-OCH₃) deshield adjacent protons (δ ~6.8–7.2 ppm in ¹H NMR) and stabilize planar chromenone rings via resonance .

- Crystallographic distortions (e.g., dihedral angles between substituents) correlate with steric hindrance and are modeled using SHELXL’s restraints .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye contact with acetic acid derivatives .

- Ventilation : Work in a fume hood to prevent inhalation of volatile reagents (e.g., bromine or acetic acid vapors) .

- Waste disposal : Neutralize acidic waste with bicarbonate before disposal .

Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?

Answer:

- Data cross-validation : Compare NMR (solution state) and XRD (solid state) data to identify conformational differences (e.g., rotational isomers) .

- Twinned crystals : Use SHELXL’s TWIN commands to refine overlapping diffraction patterns .

- Dynamic effects in NMR : Variable-temperature NMR (e.g., -40°C to 25°C) resolves signal splitting caused by hindered rotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.